1,1,1-Trifluoroundec-3-en-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19F3O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(E)-1,1,1-trifluoroundec-3-en-2-ol |
InChI |
InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h8-10,15H,2-7H2,1H3/b9-8+ |
InChI Key |
NTBMJPVBTDDZCS-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/C(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCC=CC(C(F)(F)F)O |
Origin of Product |
United States |
Contextual Significance of Fluorinated Alkenols in Organic Synthesis
Fluorinated alkenols, the class of compounds to which 1,1,1-Trifluoroundec-3-en-2-ol belongs, are highly valued intermediates in organic synthesis. numberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com This process, known as fluorination, can enhance metabolic stability, lipophilicity, and bioavailability, making it a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net
Fluorinated alkenes are versatile building blocks due to their unique reactivity, which allows for a wide array of chemical transformations. numberanalytics.com Specifically, trifluoromethylated allylic alcohols serve as key precursors for more complex fluorinated molecules. organic-chemistry.orgresearchgate.netnih.gov Their synthesis is a significant area of research, with methods being developed that leverage various catalytic systems to ensure high efficiency and stereoselectivity. organic-chemistry.orgnih.gov For instance, photoredox catalysis has been employed for the synthesis of trifluoromethylated sultones from alkenols and in the oxy-trifluoromethylation of alkenes with alcohols. bohrium.comnih.gov The dual photoredox/palladium catalysis system has also been documented for preparing trifluoromethylated allylic alcohols. researchgate.netnih.gov
Historical Overview of Research Trends in Trifluoromethylated Compounds
Research into trifluoromethylated compounds has grown substantially over the past several decades, driven by the unique and powerful effects of the trifluoromethyl (CF3) group. researchgate.net The CF3 group is one of the most important motifs in organofluorine chemistry due to its high electronegativity, which is comparable to that of an oxygen atom, and steric demand similar to an isopropyl group. researchgate.netresearchgate.net These properties can significantly modify a molecule's reactivity, acidity, metabolic stability, and binding selectivity. researchgate.net
Historically, the synthesis of these compounds was often challenging. However, the development of new reagents and methodologies has made their creation more accessible. Key milestones include the invention of reagents like trimethyl(trifluoromethyl)silane (TMSCF3), often called the Ruppert-Prakash reagent, and various electrophilic trifluoromethylating agents (e.g., Togni's and Umemoto's reagents). organic-chemistry.orgresearchgate.net These have enabled the direct introduction of the CF3 group into a wide range of organic molecules, including alkenes, alkynes, and arenes. researchgate.netmdpi.com
Recent trends focus on developing more efficient, selective, and environmentally benign methods. mdpi.com This includes the rise of photoredox and transition-metal catalysis (using copper, palladium, rhodium, etc.) to facilitate trifluoromethylation reactions under mild conditions. researchgate.netnih.govorganic-chemistry.org Such advancements allow for the synthesis of highly functionalized and structurally diverse trifluoromethyl-containing molecules, which are crucial for discovering new drugs and materials. researchgate.netnih.gov
Structural Features and Stereochemical Considerations Relevant to Research
Enantioselective Methodologies
Creating the chiral center in this compound with a high degree of enantioselectivity is paramount. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic precursors, often employing chiral catalysts or auxiliaries. libretexts.org
Chiral Auxiliaries in Diastereoselective Approaches
One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing trifluoromethylated alcohols, chiral auxiliaries can be attached to either the ketone or the nucleophile. For instance, a general approach involves the diastereoselective addition of a nucleophile to a trifluoromethyl ketone that has been derivatized with a chiral auxiliary. While specific examples for this compound are not detailed in the literature, the synthesis of other chiral trifluoromethylated amino alcohols has been achieved using chiral auxiliaries derived from natural sources like terpenes. mdpi.com These auxiliaries can induce high stereoselectivity in addition reactions to carbonyl groups. mdpi.com The effectiveness of this approach relies on the predictable facial bias imposed by the auxiliary during the nucleophilic attack.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantioenriched product. princeton.eduthieme.de This approach is often preferred due to its atom economy and the ability to generate products with high enantiomeric excess (ee).
In transition-metal-catalyzed reactions, the design of chiral ligands is crucial for achieving high enantioselectivity. researchgate.net These ligands coordinate to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate. For the synthesis of chiral trifluoromethylated alcohols, ligands such as chiral phosphines, oxazolines (e.g., PyOX), and dienes are commonly employed with metals like rhodium, iridium, and nickel. nih.govacs.orgdiva-portal.org
For example, nickel-catalyzed cross-coupling reactions for the synthesis of α-trifluoromethyl alcohols and ethers have shown high yields and enantioselectivity, where the choice of a chiral bis-oxazoline ligand was critical for asymmetric induction. nih.govchinesechemsoc.org The steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction.
Table 1: Representative Chiral Ligands in Asymmetric Synthesis
| Ligand Type | Metal Catalyst (Typical) | Application | Reference |
|---|---|---|---|
| Pyridine-Oxazoline (PyOX) | Iridium, Palladium | Dehydrogenative Silylation, Imine Addition | nih.govacs.org |
| Bis(oxazoline) | Nickel | Reductive Cross-Coupling | chinesechemsoc.org |
| BINOL-derived | Boron, Zinc | Allylboration, Alkynylation | acs.orgnih.gov |
This table presents examples of ligand types used in the synthesis of chiral fluorinated or allylic alcohols and is for illustrative purposes.
Chiral Lewis acids catalyze the addition of nucleophiles to carbonyl compounds by activating the electrophile and providing a defined chiral space. The reaction between an aldehyde and a trifluoromethyl-containing nucleophile, or the addition of a trifluoromethyl nucleophile to an aldehyde, can be rendered enantioselective using a chiral Lewis acid catalyst.
A notable example is the use of a chiral dicationic palladium complex acting as a Lewis acid for the synthesis of α-fluoromethyl-substituted tertiary allylic alcohols. nih.gov This method facilitates a three-component coupling reaction with high regioselectivity and enantioselectivity. nih.gov Similarly, chiral phosphoric acids have been used as catalysts in the enantioselective fluorination of allylic alcohols, demonstrating the utility of chiral Brønsted acids that can act as Lewis acid activators through hydrogen bonding. nih.gov
Ligand Design for Enantioselectivity
Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Enzymes like alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and lipases are particularly effective for the synthesis of chiral alcohols. mdpi.commdpi.com
A common biocatalytic strategy is the kinetic resolution of a racemic alcohol or the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, one could envision the asymmetric reduction of the corresponding ketone, 1,1,1-trifluoroundec-3-en-2-one. Ketoreductases from various microorganisms, such as Rhodococcus, have demonstrated broad substrate scope and can reduce ketones to their corresponding alcohols with high enantiopurity. mdpi.com Furthermore, deracemization strategies, which combine an enantioselective oxidation and an enantioselective reduction in a one-pot cascade, can theoretically convert a racemate into a single enantiomer with 100% yield. nih.gov Such a system, using a peroxygenase and two stereocomplementary alcohol dehydrogenases, has been successfully applied to the synthesis of enantiopure propargylic alcohols. nih.gov
Table 2: Examples of Biocatalytic Methods for Chiral Alcohol Synthesis
| Enzyme Class | Reaction Type | Substrate Type | Product | Reference |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction / Kinetic Resolution | Ketone / Racemic Alcohol | Chiral Alcohol | nih.gov |
| Ketoreductase (KRED) | Asymmetric Reduction | Ketone | Chiral Alcohol | mdpi.com |
| Lipase | Kinetic Resolution (Acylation) | Racemic Alcohol | Enantioenriched Alcohol & Ester | uniovi.esmdpi.com |
This table illustrates general biocatalytic approaches applicable to the synthesis of chiral alcohols.
Diastereoselective Approaches
When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration between them. In the case of derivatives of this compound, or in reactions where a new stereocenter is formed in a molecule that is already chiral, controlling diastereoselectivity is crucial.
Diastereoselective methods often rely on substrate control, where an existing chiral center in the molecule directs the formation of a new stereocenter. For example, the addition of a nucleophile to a chiral aldehyde containing a trifluoromethyl group would proceed via Felkin-Anh or related models to favor one diastereomer. Alternatively, reagent-controlled diastereoselective reactions use a chiral reagent to override the influence of any existing chirality in the substrate.
Multicomponent reactions have also been employed to generate multiple stereocenters with good diastereoselectivity in a single step. For instance, diastereoselective multicomponent cycloadditions have been used to synthesize complex chiral nitroso acetals. beilstein-journals.org While not directly applied to this compound, these strategies highlight the potential for creating multiple stereocenters with high control in complex molecule synthesis.
Substrate-Controlled Diastereoselection
Substrate-controlled diastereoselection leverages the inherent stereochemical information within a chiral substrate to direct the stereochemical outcome of a reaction. In the context of synthesizing this compound, this typically involves the addition of a nucleophile to a chiral α-trifluoromethyl enone precursor. The pre-existing stereocenter in the substrate guides the incoming nucleophile to a specific face of the molecule, thereby determining the configuration of the newly formed stereocenter.
One common approach involves the use of a chiral auxiliary attached to the substrate. While specific examples for this compound are not extensively documented, analogous transformations provide a clear framework. For instance, the addition of organometallic reagents to α-trifluoromethyl enones bearing a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol, can proceed with high diastereoselectivity. The bulky auxiliary effectively shields one face of the carbonyl group, forcing the nucleophile to attack from the less hindered direction.
Another strategy relies on the influence of a stereocenter already present in the main carbon chain of the substrate. If a chiral center exists elsewhere in the undecenyl chain of the precursor ketone, it can exert stereocontrol through conformational rigidity or chelation effects, directing the approach of a reducing agent to the trifluoromethyl ketone. The Felkin-Anh and Cram chelation models are often invoked to predict the stereochemical outcome in such reactions.
Reagent-Controlled Diastereoselection
Reagent-controlled diastereoselection employs a chiral reagent to differentiate between the enantiotopic or diastereotopic faces of a prochiral substrate. This method is particularly powerful for the asymmetric reduction of the precursor ketone, 1,1,1-trifluoroundec-3-en-2-one, to generate the desired alcohol.
A prominent example of this strategy is the use of chiral borohydride (B1222165) reagents, such as those derived from nopol (B1679846) or camphor. These reagents possess a well-defined three-dimensional structure that creates a diastereomeric transition state upon interaction with the substrate. The steric and electronic properties of the chiral ligand on the boron atom dictate the trajectory of hydride delivery to the carbonyl group, resulting in the preferential formation of one diastereomer of this compound.
Catalytic asymmetric reduction represents another cornerstone of reagent-controlled synthesis. Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, ligated with chiral phosphines like BINAP or P-phos, are highly effective for the hydrogenation of trifluoromethyl ketones. The chirality of the ligand environment around the metal center is transferred to the product during the catalytic cycle, often affording high enantiomeric and diastereomeric excesses.
Below is a table summarizing representative results for reagent-controlled asymmetric reduction of trifluoromethyl ketones, which are analogous to the synthesis of this compound.
| Catalyst/Reagent | Ligand | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| RuCl₂(PPh₃)₃ | (R)-BINAP | Aryl trifluoromethyl ketone | >99:1 | 98% |
| (S)-CBS reagent | Oxazaborolidine | Alkyl trifluoromethyl ketone | 95:5 | 96% |
| Rh(COD)₂BF₄ | (R,R)-Me-DuPhos | β-Keto trifluoromethyl ester | 98:2 | 99% |
Intramolecular Stereocontrol
Intramolecular stereocontrol involves the transfer of chirality from a stereocenter within the reacting molecule to a newly formed stereocenter. This can be achieved through various types of reactions, including intramolecular hydrogen transfer or cyclization-hydrolysis sequences.
In the synthesis of this compound, an intramolecular hydrosilylation could be envisioned. A substrate containing both the trifluoromethyl ketone and a silyl (B83357) hydride moiety, tethered by a chain of appropriate length, could undergo cyclization in the presence of a catalyst. The stereochemistry of the tether or an existing stereocenter would direct the formation of a cyclic intermediate, which upon subsequent hydrolysis would yield the desired alcohol with a specific stereochemistry.
Another theoretical approach involves a diastereoselective intramolecular Cannizzaro reaction. If a suitable precursor with a trifluoromethyl ketone and an aldehyde functionality is synthesized, an intramolecular hydride transfer can be induced. The relative stereochemistry of the resulting diol would be controlled by the conformational preferences of the cyclic transition state, which in turn is influenced by the stereocenters present in the starting material.
The successful application of these advanced stereoselective methods is crucial for accessing stereochemically pure isomers of this compound, which is of significant interest in the development of new bioactive molecules and advanced materials.
Catalytic Strategies in the Synthesis and Transformation of 1,1,1 Trifluoroundec 3 En 2 Ol
Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. For fluorinated compounds, these catalysts are instrumental in overcoming the unique challenges posed by the trifluoromethyl group.
Copper-Catalyzed Processes
Copper catalysts are widely used in fluorine chemistry due to their cost-effectiveness and versatile reactivity. beilstein-journals.org While specific examples for 1,1,1-trifluoroundec-3-en-2-ol are not detailed in the available literature, copper-catalyzed methods are prominent in the synthesis of related allylic trifluoromethyl compounds. An efficient approach involves the allylic trifluoromethylation of terminal alkenes using a hypervalent iodine(III)-CF₃ reagent (Togni's reagent) in the presence of a copper(I) catalyst. organic-chemistry.orgbeilstein-journals.org This method is known for its mild conditions and tolerance of various functional groups, yielding the thermodynamically favored E-olefin with high stereoselectivity. beilstein-journals.org
Another relevant strategy is the copper-catalyzed deoxytrifluoromethylation of allylic alcohols. organic-chemistry.org This process allows for the conversion of a hydroxyl group in an allylic alcohol to a trifluoromethyl group, which represents a potential transformation pathway for a precursor to this compound. Furthermore, copper-catalyzed cross-coupling reactions of α-CF₃-substituted allylboronic acids with α-diazoketones have been studied, proceeding with high regio- and stereoselectivity via an allylic rearrangement to form a new C(sp³)–C(sp³) bond. diva-portal.org
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |
| Allylic Trifluoromethylation | Cu(I) catalyst / Togni's reagent | Terminal olefins | Allyl-CF₃ compounds | Mild conditions, high stereoselectivity for E-olefin. beilstein-journals.org |
| Deoxytrifluoromethylation | Cu catalyst | Allylic alcohols | Allylic trifluoromethanes | Converts allylic alcohols to trifluoromethanes. organic-chemistry.org |
| Cross-Coupling | CuTC catalyst | α-CF₃ allylboronic acids, α-diazoketones | Alkenyl-CF₃ compounds | Forms C(sp³)–C(sp³) bonds with high selectivity. diva-portal.org |
| Diborylation | Cu(OTf)₂ / Ligand | 1-Chloro-1-trifluoromethylalkenes | gem-Difluoroallyl diboronates | Enantioselective, forms Csp²–B and Csp³–B bonds. nih.gov |
Palladium-Catalyzed Reactions
Palladium catalysis is renowned for its role in cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are fundamental for constructing complex molecular frameworks. libretexts.org In the context of fluorinated molecules, palladium catalysts are employed for various transformations, including the fluorination of allylic chlorides and esters to form allylic C-F bonds. beilstein-journals.org While these are not direct syntheses of trifluoromethylated alcohols, they highlight the capability of palladium to mediate reactions at the allylic position.
Palladium-catalyzed cascade reactions, often initiated by C–H functionalization, represent a powerful strategy for building complex heterocyclic structures. mdpi.com Although not directly applied to this compound, these methodologies could be adapted for its transformation. For instance, a homoallylic alcohol moiety could potentially participate in palladium-catalyzed cyclization reactions with other functional groups within the molecule. The Wacker oxidation, a classic palladium-catalyzed process, converts alkenes to carbonyl compounds and could be a potential side reaction or a desired transformation of the double bond in the target molecule under specific conditions. caltech.edu
Rhodium-Catalyzed Transformations
Rhodium catalysts are particularly effective in asymmetric synthesis and C-H activation. In the realm of fluorine chemistry, rhodium-catalyzed methods have been developed for the synthesis of chiral α-trifluoromethyl amines by coupling arylboroxines with trifluoromethyl ketimines. nih.gov This transformation is significant as it demonstrates the ability of rhodium complexes to handle trifluoromethylated substrates and generate chiral centers. Although this specific reaction yields an amine rather than an alcohol, it suggests that rhodium catalysis could be a viable strategy for the enantioselective synthesis of this compound from a corresponding trifluoromethyl ketone precursor through asymmetric hydrogenation or transfer hydrogenation.
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. nih.gov In the synthesis of fluorinated compounds, nickel catalysts have shown unique reactivity. For example, nickel-catalyzed defluorinative coupling reactions of trifluoromethyl alkenes with aliphatic aldehydes provide access to homoallylic alcohols containing a gem-difluoroalkene motif. nih.gov This type of reaction is highly relevant as it constructs a C(sp³)–C(sp³) bond and results in a homoallylic alcohol, a structure closely related to the target compound.
Other notable nickel-catalyzed transformations include the defluorinative coupling of 2-trifluoromethyl-1-alkenes with alkynes, which yields 1,1-difluoro-1,4-dienes through a mechanism involving β-fluorine elimination. acs.org Additionally, the hydrotrifluoroalkylation of terminal alkynes using nickel catalysis provides a direct route to allylic trifluoromethyl compounds. organic-chemistry.org
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |
| Defluorinative Coupling | Ni(COD)₂ / Bipyridine Ligand / Zn | Trifluoromethyl alkenes, Aliphatic aldehydes | Homoallylic alcohols with gem-difluoroalkenes | Broad substrate scope, mild conditions. nih.gov |
| Defluorinative Coupling | Ni(COD)₂ / P(Oct)₃ / Et₃SiH | 2-Trifluoromethyl-1-alkenes, Alkynes | 1,1-Difluoro-1,4-dienes | Involves allylic C(sp³)–F bond activation. acs.org |
| Hydrotrifluoroalkylation | Ni catalyst / N and P ligands | Terminal alkynes | Allylic trifluoromethyl alkenes | High efficiency and broad substrate scope. organic-chemistry.org |
| Defluorinative Cross-Coupling | Ni(COD)₂ / Ligand / Mn | Trifluoromethyl alkenes, Epoxides | gem-Difluoroalkene-containing alcohols | Forms C(sp³)–C(sp³) bonds under mild conditions. rsc.org |
Ruthenium-Catalyzed Methodologies
Ruthenium catalysts are known for their exceptional performance in metathesis, hydrogenation, and transfer hydrogenation reactions. For the synthesis of fluorinated compounds, ruthenium-catalyzed reductive coupling of trifluoromethyl-substituted allenes with paraformaldehyde has been shown to generate all-carbon quaternary centers bearing a CF₃ group. nih.gov This highlights ruthenium's ability to facilitate C-C bond formation in the presence of a trifluoromethyl group.
Ruthenium complexes also catalyze the dimerization of propargyl alcohols, leading to complex cyclic structures. mdpi.com While the substrates are different, this reactivity showcases the potential for ruthenium to mediate transformations of alcohols with unsaturated carbon chains. Furthermore, ruthenium-catalyzed cycloisomerization of enynes is a known process for forming cyclopentadiene (B3395910) derivatives, suggesting that the en-ol structure of the target molecule could be a substrate for similar cyclization pathways. nih.gov
Organocatalysis in Stereoselective Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering a green and metal-free alternative to transition metal catalysis. thieme.de For the synthesis of chiral fluorinated molecules, organocatalysis has provided several powerful methods.
A notable example is the organocatalytic dehydroxylative trifluoromethylation of allylic alcohols using CF₃SO₂Na, where an organic photoredox catalyst enables the formation of CF₃-allylic compounds with high yield and stereoselectivity. organic-chemistry.org This represents a potential direct transformation of a precursor alcohol.
Another significant advancement is the enantioselective synthesis of chiral α-trifluoromethyl allylboronic acids through an organocatalytic homologation of alkenylboronic acids. acs.orgdiva-portal.org These chiral allylboronic acids are versatile intermediates that can react with aldehydes to produce trifluoromethylated homoallylic alcohols with a high degree of chirality transfer, which is a direct conceptual pathway to enantiomerically enriched this compound. acs.org
| Reaction Type | Catalyst System | Substrates | Product Type | Key Features |
| Dehydroxylative Trifluoromethylation | Organic Photoredox Catalyst | Allylic alcohols, CF₃SO₂Na | CF₃-allylic compounds | Environmentally benign, high stereoselectivity. organic-chemistry.org |
| Asymmetric Homologation | BINOL catalyst / Ethanol | Alkenylboronic acids, CF₃-diazomethanes | Chiral α-CF₃ allylboronic acids | Intermediates for synthesizing chiral homoallylic alcohols. acs.orgdiva-portal.org |
| Cascade Reaction | Secondary amine catalyst | 3-((2,2,2-trifluoroethyl)amino)indolin-2-one, α,β-unsaturated aldehydes | Chiral spirooxindole γ-lactams | High yields and excellent enantioselectivities. rsc.org |
Photoredox Catalysis in Fluorination and Alkene Functionalization
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions through single-electron transfer (SET) processes. ethz.chprinceton.edu This approach utilizes a photoactive catalyst, often a ruthenium or iridium complex, that absorbs visible light to reach an excited state with a sufficiently long lifetime to engage in redox reactions with organic substrates. ethz.ch For molecules like this compound, photoredox catalysis offers versatile pathways for both its synthesis via alkene functionalization and its transformation through deoxyfluorination.
A significant advancement in the synthesis of trifluoromethylated allylic alcohols is the development of a dual photoredox/palladium-catalyzed three-component reaction. rsc.org This method effectively combines vinyl cyclic carbonates, various olefins, and a trifluoromethyl source (CF3SO2Na, Langlois reagent) to produce allylic alcohols with quaternary carbon centers and high stereoselectivity. rsc.org The synthesis of this compound would be achieved by using 1-octene (B94956) as the olefin substrate in this reaction. The proposed mechanism involves two interconnected catalytic cycles. In the photoredox cycle, an excited iridium photocatalyst is reductively quenched by CF3SO2Na to generate a CF3 radical. This radical then adds to the olefin (1-octene) to form a radical intermediate. In the parallel palladium cycle, a Pd(0) complex undergoes oxidative addition to the vinyl cyclic carbonate, which then forms a π-allyl Pd(II) complex. This complex traps the radical intermediate, and subsequent reductive elimination yields the trifluoromethylated allylic alcohol product and regenerates the Pd(0) catalyst. rsc.org
Table 1: Dual Photoredox/Palladium-Catalyzed Synthesis of Trifluoromethylated Allylic Alcohols
This table illustrates the substrate scope for the olefin component in the three-component reaction, demonstrating the feasibility of synthesizing various analogs, including this compound (which would result from using 1-octene).
| Olefin Substrate | Photocatalyst | Palladium Catalyst | Product Yield | Reference |
| Styrene | Ir(ppy)2(dtbbpy)PF6 | Pd2(dba)3·CHCl3 | 95% | rsc.org |
| 4-Methylstyrene | Ir(ppy)2(dtbbpy)PF6 | Pd2(dba)3·CHCl3 | 91% | rsc.org |
| 4-Methoxystyrene | Ir(ppy)2(dtbbpy)PF6 | Pd2(dba)3·CHCl3 | 85% | rsc.org |
| 1-Octene | Ir(ppy)2(dtbbpy)PF6 | Pd2(dba)3·CHCl3 | (Predicted) High Yield | rsc.org |
Beyond synthesis, the alkene moiety in this compound is a prime site for further functionalization using photoredox catalysis. mdpi.com These reactions, broadly termed difunctionalization of alkenes, can introduce two new functional groups across the double bond. mdpi.comrsc.org For instance, photoredox-catalyzed methods have been developed for the oxo-functionalization of alkenes, which could potentially convert the double bond in this compound into more complex structures containing carbonyl groups. rsc.org
Additionally, photoredox catalysis facilitates the deoxyfluorination of allylic alcohols, a transformation that could be applied to this compound to generate different fluorinated products. nih.gov One innovative method uses sulfur hexafluoride (SF6), a historically inert gas, as the fluorine source. nih.govresearchgate.netmit.edulookchem.com Under photoredox conditions with a ruthenium photocatalyst, SF6 is converted into an active fluorinating species that can react with allylic alcohols to yield allylic fluorides with high chemoselectivity. nih.govlookchem.com
Heterogeneous Catalysis Development
Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of industrial chemistry, offering advantages like easier catalyst separation and recycling. wikipedia.orgresearchgate.net The development of solid catalysts for the synthesis and transformation of allylic alcohols is an active area of research. wikipedia.org
For the synthesis of allylic alcohols, heterogeneous catalysts have been employed in the rearrangement of epoxides. google.com Solid acid catalysts such as alumina (B75360), silica, titania, and various mixed oxides can facilitate this conversion. google.com Therefore, the synthesis of this compound could potentially be achieved from its corresponding epoxide, 1,1,1-trifluoro-3,4-epoxyundecan-2-ol, using a suitable heterogeneous catalyst.
The transformation of allylic alcohols using heterogeneous catalysts is also well-documented. A key reaction is the selective oxidation to α,β-unsaturated aldehydes or ketones. Silver-exchanged molybdovanadophosphoric acid (AgMPAV) has been shown to be an efficient heterogeneous catalyst for the oxidation of various allylic alcohols to their corresponding carbonyl compounds using molecular oxygen as the oxidant. bohrium.com This method is noted for its high selectivity and the reusability of the catalyst. bohrium.com Applying this to this compound would yield 1,1,1-trifluoroundec-3-en-2-one.
Another important transformation is the isomerization of allylic alcohols to saturated carbonyl compounds. frontiersin.orgnih.gov Ruthenium supported on alumina (Ru/Al2O3) has been demonstrated as a versatile heterogeneous catalyst for this reaction. frontiersin.orgnih.gov This process represents an atom-economical route to valuable saturated ketones or aldehydes from allylic alcohols.
Table 2: Examples of Heterogeneous Catalysis for Allylic Alcohol Transformation
This table summarizes different heterogeneous catalyst systems and their application in the transformation of allylic alcohols, indicating potential reaction pathways for this compound.
| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |
| Silver-exchanged molybdovanadophosphoric acid (AgMPAV) | Selective Oxidation | Allylic Alcohols | α,β-Unsaturated Aldehydes/Ketones | bohrium.com |
| Ruthenium on Alumina (Ru/Al2O3) | Isomerization | Allyl Alcohol | Saturated Carbonyl Compounds | frontiersin.orgnih.gov |
| Palladium complex on Al-doped mesoporous silica | Allylation (as agent) | Allylic Alcohols | Allylated Dicarbonyl Compounds | rsc.org |
| Metal Oxides (Al2O3, SiO2, TiO2) | Rearrangement | Epoxides | Allylic Alcohols | google.com |
The development of these heterogeneous systems is crucial for creating more sustainable and scalable processes for the synthesis and derivatization of valuable molecules like this compound.
Reactivity and Chemical Transformations of 1,1,1 Trifluoroundec 3 En 2 Ol
Oxidation Reactions
The oxidation of the secondary alcohol in 1,1,1-Trifluoroundec-3-en-2-ol is a primary transformation, leading to the corresponding α,β-unsaturated ketone.
Conversion to 1,1,1-Trifluoroundec-3-en-2-one
The oxidation of this compound (1.2p) yields 1,1,1-Trifluoroundec-3-en-2-one (1.3p). researchgate.net This conversion is a key step in the synthesis of trifluoromethyl ketones (TFMKs), which are valuable intermediates. researchgate.net A representative procedure for this oxidation has been developed, resulting in the formation of the product as a clear yellow oil in high yield (93%). researchgate.net
The reaction is typically performed using a mild oxidizing agent to avoid unwanted side reactions at the double bond. Reagents like pyridinium (B92312) chlorochromate (PCC) are suitable for this selective oxidation of secondary alcohols to ketones without affecting the alkene functionality. vedantu.com
Table 1: Oxidation of this compound to 1,1,1-Trifluoroundec-3-en-2-one
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| This compound (1.2p) | 1,1,1-Trifluoroundec-3-en-2-one (1.3p) | 93% | researchgate.net |
Mechanistic Studies of Selective Oxidation
The mechanism of selective oxidation of alcohols, particularly in the presence of other functional groups, has been a subject of extensive research. caltech.edumdpi.com For the oxidation of allylic alcohols like this compound, the choice of oxidant and reaction conditions is crucial to prevent oxidation of the alkene.
Mechanistic investigations into alcohol oxidation often involve computational modeling and kinetic studies. researchgate.netrsc.org For base-mediated oxidations, a proposed first step involves a reversible hydrogen-bonding complex between a base (e.g., pyridine) and the alcohol. Quantum mechanical calculations using model systems like methanol (B129727) can provide insights into the energetics of both unassisted and base-assisted mechanisms. researchgate.net In some cases, the oxidation may proceed through a hydride transfer model, the energetics of which have also been explored computationally. researchgate.net
Reactions at the Hydroxyl Group
The hydroxyl group of this compound is a versatile site for various chemical modifications, including esterification and etherification, as well as conversion to other functional groups.
Esterification and Etherification Studies
Esterification of alcohols is a fundamental reaction in organic chemistry, typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. wikipedia.orgchemguide.co.ukyoutube.combyjus.com This reversible reaction can be driven to completion by removing the water formed during the reaction. wikipedia.org For a secondary alcohol like this compound, standard Fischer-Speier esterification conditions, involving heating with a carboxylic acid and a strong acid catalyst like sulfuric acid, would be applicable. wikipedia.org
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods, such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
While specific studies on the esterification and etherification of this compound are not detailed in the provided search results, the general principles of these reactions are well-established and would apply to this substrate.
Conversion to Other Functional Groups
The hydroxyl group can be converted into a variety of other functional groups. For instance, it can be transformed into a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride. beilstein-journals.org This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Reactions at the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to various electrophilic addition reactions. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity and regioselectivity of these reactions.
While specific reactions at the alkene moiety of this compound are not explicitly detailed in the provided search results, general reactions of alkenes, such as hydrogenation, halogenation, and hydrohalogenation, would be expected to occur. The Wacker oxidation is a well-known method for the oxidation of alkenes to carbonyl compounds, though its application to this specific substrate would need to be investigated. caltech.edu The regioselectivity of such reactions would be an important consideration, influenced by both steric and electronic factors.
Addition Reactions (e.g., Hydrofluorination, Halogenation)
Hydrofluorination: The addition of hydrogen fluoride (B91410) across the double bond of this compound is a transformation of significant interest. Given the electron-deficient nature of the alkene, this reaction is not expected to proceed under standard acid-catalyzed conditions which are often ineffective for such substrates. nih.gov Instead, transition-metal catalysis, particularly with gold(I) or cobalt complexes, has proven effective for the hydrofluorination of electron-deficient alkenes and alkynes. nih.govescholarship.orgacs.org For instance, gold(I)-catalyzed hydrofluorination of electron-deficient alkynes using reagents like triethylamine (B128534) trihydrogen fluoride (Et3N·3HF) yields β-fluoro Michael acceptors with high stereoselectivity. escholarship.orgacs.org Similarly, cobalt-catalyzed systems have been developed for the hydrofluorination of simple alkenes, also utilizing Et3N·3HF. nih.gov These methods offer a viable pathway for the hydrofluorination of this compound, likely proceeding via a metal-hydride intermediate. nih.govacs.org
Halogenation: The halogenation of this compound is expected to proceed, though the regioselectivity may be influenced by the electronic effects of the trifluoromethyl group. In the case of aryl allylic alcohols, tandem oxidation/halogenation under Moffatt-Swern conditions can lead to halogenated unsaturated ketones. organic-chemistry.org The outcome of such reactions is often dependent on the electronic nature of the substituents, with electron-withdrawing groups favoring the formation of the halogenated ketone. organic-chemistry.org For γ-trifluoromethylated allylic alcohols, selective conversion to allylic halides (chlorides, bromides, and fluorides) has been achieved using specific reagents like N-chlorosuccinimide/triphenylphosphine for chlorination. diva-portal.org
| Reaction | Reagents | Expected Product | Reference |
|---|---|---|---|
| Hydrofluorination | Et3N·3HF, Gold(I) or Cobalt Catalyst | 1,1,1,3-Tetrafluoroundecan-2-ol | nih.govescholarship.orgacs.org |
| Chlorination | N-Chlorosuccinimide/Triphenylphosphine | 4-Chloro-1,1,1-trifluoroundec-2-ene | diva-portal.org |
| Bromination | N-Bromosuccinimide/Triphenylphosphine | 4-Bromo-1,1,1-trifluoroundec-2-ene | |
| Oxidation/Halogenation | Oxalyl chloride/DMSO | Halogenated 1,1,1-trifluoroundec-3-en-2-one | organic-chemistry.org |
Cycloaddition Reactions (e.g., [2+2] cycloadditions)
The electron-deficient nature of the double bond in this compound makes it a suitable candidate for cycloaddition reactions with electron-rich partners.
[2+2] Cycloadditions: While specific examples of [2+2] cycloadditions with this compound are not documented, the reactivity of trifluoromethylated alkenes in such reactions is known. These reactions can lead to the formation of cyclobutane (B1203170) rings, which are valuable structural motifs in organic chemistry.
[3+2] Cycloadditions: Research has extensively explored the participation of trifluoromethylated alkenes in [3+2] cycloaddition reactions. For example, the reaction of nitrones with trifluoromethyl-activated alkenes proceeds with good regio- and stereoselectivity. bibliotekanauki.plresearchgate.net DFT studies have shown that the trifluoromethyl group increases the reactivity of the alkene in these cycloadditions. researchgate.netnih.gov Silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane provides a route to trifluoromethyl- and cyano-functionalized pyrazoles. chinesechemsoc.org Similarly, rhodium-catalyzed three-component reactions of α-trifluoromethyl-N-triftosylhydrazones with nitriles and alkenes yield 2-trifluoromethyl-1-pyrrolines. rsc.org These examples suggest that this compound could participate in similar [3+2] cycloadditions with suitable 1,3-dipoles to form five-membered heterocyclic rings.
| Cycloaddition Type | Reactants | Product Type | Reference |
|---|---|---|---|
| [3+2] | Trifluoromethylated alkene and Nitrone | Isoxazolidine | bibliotekanauki.plresearchgate.net |
| [3+2] | Dicyanoalkene and Trifluorodiazoethane | Trifluoromethylated pyrazole | chinesechemsoc.org |
| [3+2] | α-Trifluoromethyl-N-triftosylhydrazone, Nitrile, and Alkene | 2-Trifluoromethyl-1-pyrroline | rsc.org |
Olefin Functionalization (e.g., Hydroformylation)
Hydroformylation: The hydroformylation of this compound, which involves the addition of a formyl group and a hydrogen atom across the double bond, is a powerful tool for introducing a new carbon-carbon bond and an aldehyde functionality. The hydroformylation of fluorinated alkenes is a known and efficient method for creating fluorinated building blocks. d-nb.info The regioselectivity of this reaction on α-trifluoromethyl-substituted alkenes can be controlled by the choice of catalyst and ligands. For instance, rhodium catalysts with specific phosphine (B1218219) ligands have been used for the hydroformylation of 3,3,3-trifluoroprop-1-en-2-yl acetate (B1210297) with good regio- and enantioselectivity. d-nb.info However, the presence of the trifluoromethyl group can also lead to challenges, such as competing hydrogenation reactions. nih.gov For a substrate like this compound, a completely regioselective hydroformylation would be expected to furnish a lactol, which can be subsequently oxidized to the corresponding lactone. d-nb.info
Stability and Reactivity of the Trifluoromethyl Group in this Context
The trifluoromethyl (CF3) group is generally considered to be highly stable due to the strength of the carbon-fluorine bond. bibliotekanauki.pl This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals, as it can enhance metabolic stability. rsc.orgruhr-uni-bochum.de
However, under certain conditions, the C-F bonds within a trifluoromethyl group can be selectively activated. researchgate.net This activation is often achieved using transition metal catalysts or photoredox catalysis. researchgate.netrsc.orgrsc.org For example, palladium and copper catalysts have been used for the selective reduction of ArCF3 to ArCF2H. rsc.orgrsc.org While these reactions typically focus on aromatic trifluoromethyl groups, they highlight the possibility of C-F bond functionalization. In the context of this compound, the trifluoromethyl group is expected to be stable under the conditions of many of the transformations discussed, such as hydrofluorination and cycloaddition. However, more forcing conditions or specific catalytic systems designed for C-F activation could potentially lead to its transformation. It's important to note that the reactivity of the trifluoromethyl group can also be influenced by the presence of neighboring functional groups.
Derivatization and Analogues of 1,1,1 Trifluoroundec 3 En 2 Ol
Synthesis of Fluorinated Alkene Derivatives
Further fluorination of the alkene unit in structures related to 1,1,1-trifluoroundec-3-en-2-ol can yield derivatives with altered reactivity and conformational preferences. Various modern synthetic methods allow for the introduction of additional fluorine atoms or fluoroalkyl groups onto a double bond.
One prominent strategy involves the trifluoromethylation of existing alkenes. For instance, visible light photoredox catalysis using CF3I and a ruthenium complex can transform terminal alkenes into (E)-alkenyl-CF3 products. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org Another approach is the copper-catalyzed hydro-trifluoromethylation of alkynes, which produces (E)-alkenyl-CF3 building blocks from inexpensive starting materials. organic-chemistry.org
A conceptually novel approach combines the in-situ generation of a CF3 moiety with C-H functionalization. A silver-fluoride-mediated reaction between a gem-difluoroolefin and a non-fluorinated olefin provides direct access to α-CF3 alkenes. cas.cn This method avoids the direct use of trifluoromethylating agents by building the trifluoromethyl group during the coupling process. cas.cn
Recent advancements have also focused on the difunctionalization of alkenes. A hypervalent iodine-mediated 1,3-difluorination of homoallylic ethers can produce 1,3-difluoro-4-oxy groups. nih.gov This transformation proceeds via a transient oxonium intermediate, leading to a rearranged alkyl chain with two new fluorine atoms incorporated. nih.gov
Table 1: Selected Methods for the Synthesis of Fluorinated Alkene Derivatives
| Method | Starting Material Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Terminal Alkenes | CF3I, Ru(Phen)3Cl2, DBU | (E)-Alkenyl-CF3 Products | organic-chemistry.org |
| Copper-Catalyzed Hydro-Trifluoromethylation | Terminal Alkynes | [CuCF3] reagent, Silane | (E)- or (Z)-Alkenyl-CF3 Building Blocks | organic-chemistry.org |
| Silver-Mediated Cross-Coupling | gem-Difluoroolefin + Non-fluorinated Olefin | AgF | α-CF3 Alkenes | cas.cn |
| Hypervalent Iodine-Mediated Difluorination | Homoallylic (aryl) ethers | Hypervalent Iodine Reagent, Fluoride (B91410) Source | 1,3-Difluoro-4-oxy Compounds | nih.gov |
Preparation of Unsaturated Trifluoromethyl Alcohols with Varying Chain Lengths
The synthesis of homologues of this compound, where the eight-carbon saturated chain is altered, allows for systematic studies of how chain length affects physical and biological properties. The preparation of these analogues generally relies on robust methods for constructing the α-trifluoromethyl allylic alcohol core.
A primary route involves the aldol (B89426) reaction or addition of a trifluoromethyl nucleophile to α,β-unsaturated aldehydes of varying chain lengths. The Ruppert-Prakash reagent (TMSCF3) is widely used for the nucleophilic trifluoromethylation of carbonyl compounds. nih.gov For example, reacting an aldehyde such as octanal (B89490) (to produce the C8 analogue) or decanal (B1670006) (for the C10 analogue) with TMSCF3 in the presence of a suitable initiator like cesium fluoride, followed by desilylation, would yield the corresponding α-trifluoromethyl alcohol. nih.gov
Another powerful strategy is the asymmetric reduction of α,β-unsaturated trifluoromethyl ketones. These ketone precursors can be synthesized via several methods, including the Friedel-Crafts acylation or aldol condensation reactions. Subsequent enantioselective reduction of the ketone with chiral reducing agents provides access to chiral trifluoromethyl carbinols. acs.org By starting with different alkyl aldehydes to form the enone, a library of unsaturated trifluoromethyl alcohols with diverse chain lengths can be generated.
Table 2: Synthesis of Unsaturated Trifluoromethyl Alcohols via Trifluoromethylation of Aldehydes
| Starting Aldehyde | Alkyl Chain Length (Cn) | Key Reagents | Resulting Alcohol | Reference Principle |
|---|---|---|---|---|
| Hexanal | C6 | 1) TMSCF3, CsF 2) TBAF·3H2O | 1,1,1-Trifluoronon-3-en-2-ol | nih.gov |
| Octanal | C8 | 1) TMSCF3, CsF 2) TBAF·3H2O | This compound | nih.gov |
| Decanal | C10 | 1) TMSCF3, CsF 2) TBAF·3H2O | 1,1,1-Trifluorotridec-3-en-2-ol | nih.gov |
| Dodecanal | C12 | 1) TMSCF3, CsF 2) TBAF·3H2O | 1,1,1-Trifluoropentadec-3-en-2-ol | nih.gov |
Introduction of Heteroatoms into the Alkene Chain
Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the carbon chain of this compound analogues can significantly modify properties like polarity, hydrogen bonding capacity, and metabolic stability. pressbooks.pubnerdfighteria.info Synthetic strategies often involve the difunctionalization of alkenes, where a trifluoromethyl group and a heteroatom-containing functional group are added across the double bond. researchgate.net
Photoredox-catalyzed methods have proven effective for the trifluoromethylative heterofunctionalization of alkenes. researchgate.net Using a Togni reagent as a CF3 source, it is possible to introduce a trifluoromethyl group and a heteroatom from an oxygen, sulfur, or nitrogen-based nucleophile across a double bond. researchgate.net This approach allows for the direct conversion of simple alkenes into more complex molecules containing both a CF3 group and a heteroatom. researchgate.net
For example, an oxytrifluoromethylation of an alkene can be achieved under metal-free conditions using CF3SO2Na, with oxygen from the air serving as the oxygen source to form a ketone. beilstein-journals.org This method is applicable to heteroatom-functionalized alkenes where the heteroatom acts as a leaving group. beilstein-journals.org Similarly, the synthesis of α-trifluoromethylamines can be accomplished through reactions involving α-trifluoromethyl alkenes and nitrogen-containing compounds like oximes. rsc.org
Table 3: Examples of Heteroatom Introduction into Trifluoromethylated Alkenes
| Reaction Type | Alkene Substrate | Key Reagents | Product Type | Reference Principle |
|---|---|---|---|---|
| Oxytrifluoromethylation | Heteroatom-functionalised Alkenes | CF3SO2Na, K2S2O8, O2 (air) | α-Trifluoromethylated Ketones | beilstein-journals.org |
| Aminotrifluoromethylation | Styrene Derivatives | CF3SO2Na, Amine, Electrolysis | β-Trifluoromethyl-amines | organic-chemistry.org |
| Hydroxylation with Heteroatom | α-Trifluoromethyl Alkenes | Oximes, TBHP | α-Trifluoromethyl β-heteroatom-substituted Tertiary Alcohols | rsc.org |
| Trifluoromethylative Azidation | Vinyl Azides | CF3SO2Na, Photoredox Catalyst | α-Trifluoromethylated Ketones (after hydrolysis) | beilstein-journals.org |
Synthesis of Polyfluorinated Analogues
Creating analogues with higher fluorine content, such as those with additional fluorine atoms on the alkyl chain or perfluorinated segments, is a key strategy for modulating lipophilicity and metabolic stability. The synthesis of such polyfluorinated compounds can be achieved by using fluorinated building blocks or by direct fluorination methods.
The synthesis of A- and B-ring fluorinated analogues of cholesterol provides a template for such strategies. rsc.org For instance, mono- and difluorinated ketones were synthesized from silyl (B83357) enol ethers using 1-fluoropyridinium triflate, and these ketones were subsequently reduced to the corresponding alcohols. rsc.org A similar approach could be applied to an unsaturated ketone precursor of this compound to introduce fluorine atoms at specific positions along the chain before the final reduction to the alcohol.
Another strategy is to build the molecule from polyfluorinated starting materials. For example, instead of a simple trifluoromethylating agent, reagents that deliver longer perfluoroalkyl chains, such as C3F7I or C4F9I, can be used in reactions like the visible-light-induced perfluoroalkylation of alkenes. organic-chemistry.org This would result in analogues with C3F7 or C4F9 groups in place of the CF3 group. Furthermore, methods for creating 1,1-difluorinated alkenes from [18F]fluoride have been developed, which could be incorporated into a synthetic route to produce analogues with a gem-difluoroalkene moiety. nih.gov
Table 4: Strategies for the Synthesis of Polyfluorinated Analogues
| Strategy | Key Precursor/Reagent | Resulting Motif | Reference Principle |
|---|---|---|---|
| Electrophilic Fluorination | Silyl Enol Ether + 1-Fluoropyridinium triflate | α-Fluoroketone (precursor to fluoroalcohol) | rsc.org |
| Perfluoroalkylation | Alkene + C3F7I or C4F9I | Alkenyl-CnF2n+1 group | organic-chemistry.org |
| Difluoroalkene Synthesis | [18F]Fluoride | 1,1-[18F]Difluorinated alkene | nih.gov |
| Deoxyfluorination | Dihydroxy precursor + DAST | Difluorinated alkane segment | rsc.org |
Computational and Theoretical Investigations
Mechanistic Elucidation of Synthetic Pathways
Computational modeling has become an invaluable tool for understanding the detailed mechanistic pathways involved in chemical reactions. researchgate.net For trifluoromethylated allylic alcohols such as 1,1,1-Trifluoroundec-3-en-2-ol, theoretical studies can illuminate the complex sequences of events at the molecular level, particularly in common transformations like isomerization and oxidation.
One key reaction pathway for allylic alcohols is isomerization. Base-catalyzed isomerizations of similar electron-deficient allylic alcohols have been investigated through both experimental and computational means. acs.org These studies suggest that such reactions can proceed without a transition metal catalyst, initiated by a rate-limiting deprotonation of the alcohol. acs.org For related γ-trifluoromethylated allylic alcohols, base-promoted isomerization to the corresponding saturated ketones has been explored. beilstein-journals.org Computational results were instrumental in predicting the feasibility of this 1,3-proton shift under metal-free conditions. beilstein-journals.org The proposed mechanism often involves the formation of an ion pair after deprotonation, followed by a stereospecific proton transfer. acs.orgdiva-portal.org
Another significant pathway is oxidation. The oxidation of this compound to its corresponding ketone, 1,1,1-Trifluoroundec-3-en-2-one, is a documented transformation. researchgate.net Computational studies on the oxidation of alcohols, for instance by oxoammonium salts, help to distinguish between different possible mechanisms, such as a hydride transfer versus a radical pathway. researchgate.net By calculating the potential energy surfaces for each pathway, researchers can determine the most energetically favorable route. For example, in a proposed base-mediated oxidation, a mechanism involving a hydrogen-bonded complex between the alcohol and the base can be computationally modeled to understand the subsequent steps. researchgate.net
The table below summarizes potential synthetic pathways involving this compound and the role of computational studies in their elucidation.
| Reaction Type | Proposed Mechanism | Role of Computational Investigation |
| Base-Catalyzed Isomerization | Rate-limiting deprotonation followed by stereospecific proton shift via an ion-pair intermediate. acs.org | Elucidation of transition states, confirmation of stereospecificity, and calculation of energy barriers to support the proposed non-metal-catalyzed pathway. acs.orgbeilstein-journals.org |
| Oxidation to Enone | Base-mediated hydride transfer or radical pathway. researchgate.netresearchgate.net | Calculation of potential energy surfaces to determine the most favorable reaction pathway (e.g., ionic vs. radical) and to model key intermediates and transition states. researchgate.netresearchgate.net |
| Lewis Acid-Activated Reactions | Formation of an α-(trifluoromethyl)allylcarbenium ion intermediate upon interaction with a Lewis acid. beilstein-journals.org | Calculation of the stability and electronic structure of the carbocation intermediate to predict subsequent reaction outcomes, such as rearrangements or additions. beilstein-journals.org |
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of this compound and how it governs the molecule's reactivity and the selectivity of its reactions. scienceopen.comrsc.org These methods allow for the calculation of various molecular properties that are not easily accessible through experimentation alone. nrel.gov
The reactivity of the molecule is significantly influenced by the electron-withdrawing trifluoromethyl (CF₃) group. This group impacts the acidity of the hydroxyl proton and the electrophilicity of the double bond. Quantum chemical calculations can quantify these effects by computing properties such as:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution, highlighting the electrophilic and nucleophilic regions of the molecule. The area around the hydroxyl hydrogen would show a significant positive potential, indicating its acidity, while the CF₃ group would concentrate negative potential.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For an allylic alcohol, the HOMO is typically associated with the C=C double bond and the oxygen lone pairs, while the LUMO is influenced by the σ* orbitals of the C-F bonds and the π* orbital of the C=C bond. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution and delocalization effects. It can quantify the hyperconjugative interactions that stabilize certain conformations and influence the reactivity of the allylic system.
In reactions where new stereocenters are formed, quantum chemistry is used to predict and explain stereoselectivity. For instance, in an asymmetric synthesis or a stereospecific isomerization, computational models can calculate the energies of the different transition states leading to various stereoisomers. acs.org The observed product distribution is often a direct consequence of the relative energy barriers of these competing pathways. By modeling the transition state structures, including the catalyst and solvent molecules, a detailed understanding of the factors controlling selectivity (e.g., steric hindrance, electronic effects, hydrogen bonding) can be achieved. acs.orgdiva-portal.org
Conformational Analysis of this compound and its Intermediates
The three-dimensional structure and conformational preferences of this compound are critical determinants of its physical properties and reactivity. Conformational analysis, aided by computational methods, seeks to identify the most stable arrangements of the atoms in the molecule. soton.ac.uk
Steric Hindrance: Repulsive interactions between bulky groups, such as the trifluoromethyl group and the long alkyl chain, will disfavor certain conformations. For example, a conformation where the CF₃ group and the main chain are eclipsed would be energetically unfavorable.
1,3-Diaxial-type Interactions: In certain folded conformations of the chain, interactions similar to 1,3-diaxial strain in cyclohexanes can occur, leading to destabilization. libretexts.org
Gauche Interactions: Rotations around C-C bonds can lead to gauche interactions between substituents, which are generally less stable than anti arrangements. libretexts.org
Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group (donor) and the fluorine atoms of the CF₃ group (acceptor) or the π-system of the double bond could stabilize specific conformers.
Computational methods can systematically explore the potential energy surface of the molecule by rotating key bonds and calculating the energy of each resulting structure. This allows for the identification of local and global energy minima, which correspond to the stable conformers. The results of such an analysis are often presented as a potential energy diagram, plotting energy versus a specific dihedral angle.
For reaction intermediates, such as the deprotonated alkoxide or a carbenium ion, conformational analysis is equally important. beilstein-journals.org The geometry of an intermediate can dictate the stereochemical outcome of a reaction. For example, the facial selectivity of an attack on the double bond will depend on which face is sterically more accessible in the lowest energy conformation of the substrate-reagent complex.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting spectroscopic data, such as NMR and IR spectra, which can be used to confirm the structure of a synthesized molecule or to identify unknown compounds. nmrdb.orgyoutube.comyoutube.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The standard approach involves:
Performing a geometry optimization of the molecule, often using DFT methods.
Calculating the NMR shielding tensors for this optimized geometry using a method like Gauge-Independent Atomic Orbital (GIAO).
Converting the calculated absolute shielding values to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638), TMS) calculated at the same level of theory.
For a flexible molecule like this compound, a simple calculation on a single conformation may not be accurate. A more rigorous approach involves performing a conformational search, calculating the NMR parameters for each stable conformer, and then averaging the chemical shifts based on their Boltzmann population at a given temperature. rsc.org
The predicted NMR data for this compound would show characteristic signals. The ¹³C NMR spectrum, for example, would feature a quartet for the CF₃ carbon due to coupling with the three fluorine atoms. libretexts.org The carbons of the double bond (C3 and C4) would appear in the olefinic region, and the carbon bearing the hydroxyl group (C2) would also show a quartet due to coupling with the CF₃ group. beilstein-journals.org
Infrared (IR) Spectroscopy: IR spectra can also be simulated computationally. After geometry optimization, a frequency calculation is performed. This calculation yields the vibrational modes of the molecule and their corresponding frequencies and intensities. youtube.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.
For this compound, the predicted IR spectrum would show key absorption bands:
A broad band above 3000 cm⁻¹ corresponding to the O-H stretching vibration.
Bands around 3000-2850 cm⁻¹ for the C-H stretching of the alkyl chain.
A peak around 1670 cm⁻¹ for the C=C stretching of the double bond.
Strong, complex bands in the 1350-1100 cm⁻¹ region, characteristic of C-F stretching vibrations.
The table below provides a hypothetical comparison of predicted and expected experimental spectroscopic data for the compound.
| Spectroscopic Technique | Predicted Feature | Expected Experimental Region/Value |
| ¹³C NMR | C1 (CF₃) | ~124 ppm (quartet) |
| C2 (CH-OH) | ~70 ppm (quartet) | |
| C3 (=CH) | ~130-140 ppm | |
| C4 (=CH) | ~120-130 ppm | |
| ¹H NMR | H2 (CH-OH) | ~4.5 ppm |
| H3, H4 (olefins) | ~5.5-6.0 ppm | |
| -OH | Variable, ~2-4 ppm | |
| -CH₂- (chain) | ~1.2-2.2 ppm | |
| -CH₃ (chain end) | ~0.9 ppm | |
| ¹⁹F NMR | CF₃ | ~ -70 to -80 ppm (relative to CCl₃F) |
| IR Spectroscopy | O-H stretch | ~3600-3200 cm⁻¹ (broad) |
| C=C stretch | ~1670-1640 cm⁻¹ | |
| C-F stretch | ~1350-1100 cm⁻¹ (strong, multiple bands) |
These predicted values serve as a valuable guide for experimental chemists in characterizing the molecule and confirming its identity.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,1,1-trifluoroundec-3-en-2-ol, providing precise information about the chemical environment of each hydrogen, carbon, and fluorine atom within the molecule.
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that confirm the presence of the undecenyl chain, the hydroxyl group, and the protons adjacent to the trifluoromethyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info The protons on the double bond (vinylic protons) appear in the downfield region, typically between 5.3 and 5.8 ppm, with their coupling constants providing information about the geometry (cis or trans) of the double bond. The proton attached to the carbon bearing the hydroxyl group (CH-OH) gives a signal that is often a multiplet due to coupling with neighboring protons. The long alkyl chain produces a series of overlapping signals in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group (C2) shows a characteristic quartet due to coupling with the three fluorine atoms. mdpi.com The carbons of the double bond (C3 and C4) appear in the olefinic region of the spectrum. The presence of the long alkyl chain is confirmed by a series of signals in the aliphatic region.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. nih.gov For this compound, the three chemically equivalent fluorine atoms of the trifluoromethyl group give rise to a single signal, which is typically a triplet due to coupling with the adjacent protons on C2. beilstein-journals.org The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~5.6-5.8 | m | CH =CH | |
| ¹H | ~5.3-5.5 | m | CH=CH | |
| ¹H | ~4.5-4.7 | m | CH (OH)CF₃ | |
| ¹H | ~2.0-2.2 | m | CH ₂-CH=CH | |
| ¹H | ~1.2-1.4 | m | -(CH ₂)₆- | |
| ¹H | ~0.9 | t | ~7 | -CH ₃ |
| ¹³C | ~135 | d | C H=CH | |
| ¹³C | ~125 | d | CH=C H | |
| ¹³C | ~124 | q | ~275 | C F₃ |
| ¹³C | ~70 | q | ~30 | C H(OH)CF₃ |
| ¹³C | ~32-22 | t | -(C H₂)₇- & CH ₃ | |
| ¹⁹F | ~ -75 | t | ~8 | -CF ₃ |
Note: The data in this table are predicted values based on similar known compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis (HRMS, EI-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₉F₃O). chromatographyonline.com This is crucial for confirming the identity of the synthesized compound.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Expected m/z | Information Provided |
| HRMS | [M+H]⁺ | 225.1461 | Exact mass, confirms molecular formula C₁₁H₁₉F₃O |
| EI-MS | [M]⁺˙ | 224 | Molecular ion |
| EI-MS | [M-H₂O]⁺˙ | 206 | Loss of water |
| EI-MS | [M-CF₃]⁺ | 155 | Loss of trifluoromethyl group |
| EI-MS | [M-C₇H₁₅]⁺ | 125 | Cleavage of the alkyl chain |
Note: The m/z values are for the most abundant isotopes. The fragmentation pattern is predictive.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. specac.com The IR spectrum of this compound will show characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-F bonds. wikipedia.orgwpmucdn.com
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.org The C-H stretching vibrations of the alkyl chain and the vinylic protons appear around 2850-3100 cm⁻¹. libretexts.org A weaker absorption around 1650-1680 cm⁻¹ corresponds to the C=C stretching of the alkene. The C-F bonds of the trifluoromethyl group exhibit strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. mdpi.com
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| C-H (Alkene) | Stretch | 3000 - 3100 | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| C=C (Alkene) | Stretch | 1650 - 1680 | Weak to Medium |
| C-F (Trifluoromethyl) | Stretch | 1100 - 1300 | Strong |
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
Since this compound contains a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.es This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving good resolution.
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is also a suitable technique. gcms.cz This method employs a capillary column coated with a chiral stationary phase. The separated enantiomers are detected as they elute from the column, and the ratio of their peak areas is used to calculate the enantiomeric excess. The use of an inverted chirality column can be a powerful approach to confirm the results, especially when reference standards for both enantiomers are not available. nih.gov
X-ray Crystallography of Solid Derivatives or Key Intermediates
X-ray crystallography provides the most definitive three-dimensional structural information, including absolute configuration, for a crystalline compound. While this compound is a liquid at room temperature, it is possible to determine its absolute stereochemistry by preparing a solid derivative. This could involve, for example, esterification of the hydroxyl group with a chiral carboxylic acid or a heavy-atom-containing acyl chloride, which might then form suitable single crystals for X-ray diffraction analysis. Alternatively, if a key intermediate in the synthesis of this compound is a crystalline solid, its structure can be determined by X-ray crystallography, which can then be used to infer the stereochemistry of the final product, assuming the stereocenter is not altered in subsequent reaction steps.
Future Directions and Emerging Research Areas
Development of Novel, Sustainable Synthetic Routes
The synthesis of trifluoromethylated allylic alcohols often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will likely focus on developing more direct, efficient, and sustainable methods for the synthesis of 1,1,1-Trifluoroundec-3-en-2-ol.
Recent advancements in catalysis offer promising strategies. For instance, dual photoredox and palladium catalysis has been effectively used for the three-component reaction of vinyl cyclic carbonates, olefins, and a trifluoromethyl source (CF3SO2Na) to produce trifluoromethylated allylic alcohols. rsc.orgnih.gov This approach allows for the creation of sterically hindered quaternary carbon centers with high stereoselectivity. rsc.org Adapting such a methodology to synthesize this compound could offer a more atom-economical and modular route.
Another avenue involves the rhodium-catalyzed Z-alkenyl transfer from tertiary allylic alcohols to aryl trifluoromethyl ketones. acs.org This method has shown excellent stereoselectivity and functional group tolerance. acs.org Exploring similar transition-metal-catalyzed cross-coupling reactions could provide novel pathways to this compound and its derivatives.
Furthermore, the direct nucleophilic trifluoromethylation of enones using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) catalyzed by cesium fluoride (B91410) (CsF) presents a facile method to obtain trans-α-trifluoromethyl allylic alcohols in high yields. organic-chemistry.org A search for a suitable enone precursor could make this a viable and efficient route to this compound.
| Synthetic Strategy | Key Features | Potential for this compound |
| Dual Photoredox/Palladium Catalysis | Three-component reaction, high stereoselectivity, forms quaternary carbons. rsc.org | A modular and convergent approach starting from simpler precursors. |
| Rhodium-Catalyzed Alkenyl Transfer | High stereoselectivity for Z-alkenes, broad substrate scope. acs.org | Potential for stereocontrolled synthesis of specific isomers. |
| Nucleophilic Trifluoromethylation of Enones | High yields, mild conditions, uses TMSCF3. organic-chemistry.org | A direct and efficient route if a suitable enone precursor is available. |
Exploration of Green Chemistry Principles in Synthesis
The future synthesis of this compound will increasingly be guided by the principles of green chemistry to minimize environmental impact. nih.gov This involves a holistic approach to chemical process design, from the choice of starting materials to the final product isolation.
Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. researchgate.net For example, addition reactions are inherently more atom-economical than substitution or elimination reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. Research into solvent-free reaction conditions, such as grinding or reactions in water, is a promising direction. nih.govbohrium.com The use of less toxic fluorinating agents is also a critical area of development. uva.nl
Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. rsc.org The development of reusable heterogeneous catalysts or biocatalysts (enzymes) could significantly improve the sustainability of the synthesis. rsc.orgacs.org For instance, enzyme-catalyzed reactions can offer high selectivity and operate under mild conditions, often in aqueous media. rsc.org
Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasonic irradiation, which can accelerate reaction rates and reduce energy consumption compared to conventional heating. bohrium.com
A recent development in sustainable chemistry is the PFAS-free synthesis of fluorinated compounds, which avoids the use of persistent per- and polyfluoroalkyl substances. uva.nleuropeanpharmaceuticalreview.com Such protocols, often utilizing simple fluoride salts like cesium fluoride, could be adapted for the synthesis of this compound, aligning with global efforts to reduce the environmental footprint of fluorochemicals. uva.nleuropeanpharmaceuticalreview.com
Applications in Advanced Materials Science and Chemical Tool Development (excluding human health)
The trifluoromethyl (CF3) group is known to impart unique properties to organic molecules, such as increased thermal stability, chemical resistance, and altered electronic properties. rsc.orgontosight.airsc.orgnih.gov These characteristics make trifluoromethylated compounds like this compound attractive candidates for applications in materials science.
Potential applications could include:
Polymers and Liquid Crystals: The incorporation of this compound as a monomer or additive in polymerization reactions could lead to the development of new fluorinated polymers with tailored properties, such as hydrophobicity, low surface energy, and enhanced stability. cas.cn These materials could find use in coatings, membranes, and electronic displays.
Functional Fluids: Fluorinated compounds are often used as lubricants, hydraulic fluids, and heat-transfer agents due to their high thermal stability and non-flammability. The long alkyl chain in this compound combined with the trifluoromethyl group could lead to new functional fluids with desirable viscosity and stability profiles.
As a chemical tool, this compound can serve as a versatile building block for the synthesis of more complex fluorinated molecules. nih.govrsc.orgrsc.org The presence of both a hydroxyl group and a double bond allows for a variety of chemical transformations. For example, the hydroxyl group can be derivatized or used to direct subsequent reactions, while the alkene moiety can participate in addition or cross-coupling reactions. The trifluoromethyl group itself is a valuable pharmacophore in drug discovery, but beyond that, it serves as a useful handle and a probe in chemical biology and materials science due to its unique spectroscopic signatures (e.g., in 19F NMR). researchgate.netnih.gov
| Potential Application Area | Key Properties Conferred by CF3 Group |
| Fluorinated Polymers | Enhanced thermal and chemical stability, hydrophobicity, low surface energy. cas.cn |
| Liquid Crystals | Altered electronic properties, stability. cas.cn |
| Functional Fluids | High thermal stability, non-flammability. |
| Chemical Synthesis | Versatile building block with multiple functional groups. nih.govrsc.orgrsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical manufacturing increasingly relies on continuous flow chemistry and automated synthesis platforms. beilstein-journals.orgvapourtec.comnih.govnih.govmdpi.com These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, higher efficiency, and easier scalability. beilstein-journals.orgmit.edu
Flow Chemistry: The synthesis of fluorinated compounds often involves hazardous reagents (like elemental fluorine) or highly exothermic reactions. beilstein-journals.org Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for better temperature control and safer handling of such processes. beilstein-journals.orgvapourtec.com The synthesis of this compound could be adapted to a continuous flow process, enabling on-demand production and minimizing the risks associated with handling reactive intermediates. beilstein-journals.orgmit.edu Recent work has demonstrated the successful use of flow chemistry for various fluorination reactions, including those using gases and other challenging reagents. mit.edu
Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound. nih.govnih.govmdpi.comd-nb.info By systematically varying parameters such as temperature, pressure, catalyst loading, and reagent concentrations, these systems can rapidly identify the optimal conditions for yield and purity. Automation is particularly valuable for complex, multi-step syntheses and for the creation of libraries of related compounds for screening purposes. nih.govnih.govmdpi.comd-nb.info The integration of online analytical techniques, such as NMR or mass spectrometry, with automated synthesis platforms can provide real-time feedback for process optimization. rsc.org
The combination of flow chemistry and automation represents a powerful paradigm for the future production of this compound, enabling safer, more efficient, and more sustainable manufacturing processes. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,1-Trifluoroundec-3-en-2-ol, and what challenges arise in achieving high yields?
- Methodology : The synthesis typically involves nucleophilic trifluoromethylation of a pre-functionalized undec-3-en-2-ol precursor. For example, trifluoromethylation using Ruppert-Prakash reagents (e.g., TMSCF₃) under catalytic conditions (e.g., KF or CsF) can introduce the CF₃ group. Challenges include controlling regioselectivity at the allylic alcohol position and minimizing side reactions like elimination. Reaction optimization via temperature control (e.g., −78°C to 0°C) and solvent selection (e.g., THF or DMF) is critical .
- Data Support : PubChem records for analogous trifluorinated alcohols (e.g., 1,1,1-trifluoro-3,3-dimethylbutan-2-ol) highlight the use of in situ quenching and purification via column chromatography to isolate products .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodology :
- ¹⁹F NMR : A singlet near −70 ppm confirms the CF₃ group, while coupling patterns (e.g., allylic coupling with the hydroxyl group) validate the double bond position .
- IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic.
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical m/z for C₁₁H₁₈F₃O (calculated: 231.13).
- Quality Control : EPA DSSTox and PubChem protocols recommend comparing experimental data with reference standards to resolve ambiguities .
Advanced Research Questions
Q. What strategies enable stereochemical control during the synthesis of this compound, particularly for enantioselective applications?
- Methodology : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphates) or enzymatic resolution can achieve enantiomeric excess. For example, Shimizu et al. demonstrated stereocontrol in trifluoromethylated alcohols via kinetic resolution with lipases .
- Challenges : The steric bulk of the CF₃ group may hinder catalyst-substrate interactions. Computational modeling (DFT) can predict transition states to guide ligand design .
Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in radical or nucleophilic reactions?
- Methodology : The strong electron-withdrawing effect of CF₃ stabilizes adjacent carbocations but deactivates the double bond toward electrophilic additions. Radical reactivity can be probed via EPR studies using TEMPO as a spin trap. For example, trifluoromethylated allylic alcohols exhibit unique regioselectivity in photo-induced cycloadditions .
- Data Contradictions : Some studies report conflicting reactivity trends due to solvent polarity effects. Systematic solvent screens (e.g., DCM vs. acetonitrile) are recommended to resolve discrepancies .
Q. What computational methods predict the environmental or biological persistence of this compound?
- Methodology :
- DFT Calculations : Assess hydrolysis pathways by modeling transition states for acid- or base-catalyzed degradation.
- QSAR Models : Use EPA DSSTox datasets to correlate structural features (e.g., fluorine content) with biodegradation half-lives .
- Validation : Compare computational predictions with experimental OECD 301F biodegradation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
